十七碳-8,11,14-三烯酸

描述

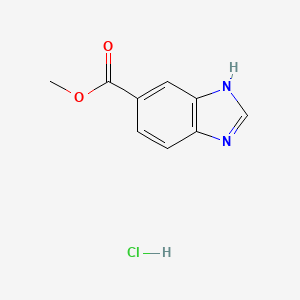

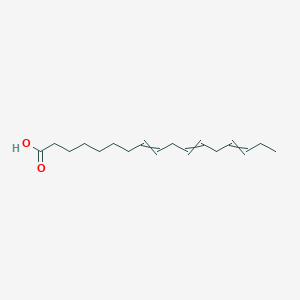

Heptadeca-8,11,14-trienoic acid, also known as Norlinolenic acid, is a trienoic fatty acid . It is a long-chain fatty acid and a straight-chain fatty acid . It has three double bonds located at positions 8, 11, and 14 . The formula of Heptadeca-8,11,14-trienoic acid is C17H28O2 .

Synthesis Analysis

The synthesis of polyenoic fatty acids like Heptadeca-8,11,14-trienoic acid involves several steps . The 2-trans acids are prepared by LiAlHk reduction of a suitable polyenoic fatty acid ester to the alcohol, formation of the tosylate, oxidation to the aldehyde, and Doebner condensation of the latter with malonic acid . The 3-hydroxy acids are obtained by reaction of the acyl chloride of a suitable polyenoic acid with the sodium enolate of methyl acetoacetate and sodium methoxide to give the 3-keto ester, the keto group of which is reduced with sodium borohydride to the alcohol .Molecular Structure Analysis

The molecular structure of Heptadeca-8,11,14-trienoic acid consists of 47 atoms; 28 Hydrogen atoms, 17 Carbon atoms, and 2 Oxygen atoms . The exact mass is 264.2089 and the molecular weight is 264.403 .Chemical Reactions Analysis

The chain elongation of unsaturated fatty acids like Heptadeca-8,11,14-trienoic acid proceeds in a manner similar to the de novo synthesis of saturated fatty acids . Malonyl-CoA donates the C2 units for chain elongation and NADPH is required as a cofactor for reduction .Relevant Papers The synthesis of Heptadeca-8,11,14-trienoic acid and its role in the chain elongation of polyenoic acids has been discussed in a paper . Another paper discusses the incorporation and conversion of eicosa-8, 11, 14-trienoic acid to arachidonic acid .

科学研究应用

代谢研究和合成

- 合成与代谢应用:十七碳-8,11,14-三烯酸和类似化合物已被合成用于代谢研究。例如,Loreau 等人 (2003) 合成了十八碳-6,10,12-三烯酸和二十碳-8,12,14-三烯酸,用于研究共轭亚油酸异构体的代谢过程 (Loreau, Chardigny, Sebedio, & Nöel, 2003)。

生化和生物医学应用

生化过程中的抑制活性

与十七碳-8,11,14-三烯酸在结构上相关的化合物,如各种酚酸,已发现具有 BACE1(β-分泌酶)抑制活性,表明在生化和药理研究中具有潜在应用 (Tian, Zhao, Yu, & Fang, 2010)。

细胞代谢和功能中的作用

Marra 等人 (2004) 探讨了二十碳-8, 11, 14-三烯酸在正常和癌变肝细胞中的摄取和代谢,突出了其在改变细胞脂肪酸组成和转化为其他生物活性化合物中的作用 (Marra, Alaniz, & Brenner, 2004)。

抗菌和抗白血病特性

已在海洋藻类中发现与十七碳-8,11,14-三烯酸相似的多不饱和脂肪酸,具有抗菌和抗白血病特性,表明在药物发现和微生物控制中具有潜在应用 (Jiang 等人,2008)。

分析和分离技术

- 分离和分析方法:Bohlin 等人 (2003) 开发了一种使用毛细管电泳法分离共轭三烯脂肪酸异构体(如十七碳-8,11,14-三烯酸)的方法,有助于分析和生化研究 (Bohlin, Ohman, Hamberg, & Blomberg, 2003)。

属性

IUPAC Name |

heptadeca-8,11,14-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFSAZIEJFMBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70782942 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22324-72-7 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)